

A Technical Guide to IVHD-Valtrate: Origin, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Ivhd-Valtrate*

Cat. No.: *B15579921*

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This technical guide provides an in-depth overview of **IVHD-valtrate**, a naturally occurring iridoid, for researchers, scientists, and professionals in drug development. The document details its natural sources, chemical properties, and significant anti-cancer activities, supported by experimental data and pathway visualizations.

Origin and Natural Source

IVHD-valtrate is a valepotriate, a type of iridoid ester, predominantly isolated from the roots of the plant *Valeriana jatamansi* Jones (family: Valerianaceae), also known as Indian Valerian.[1][2] This plant has a history of use in traditional medicine for treating mental disorders.[2][3] While *V. jatamansi* is the primary documented source, **IVHD-valtrate** has also been reported in other plant species, including *Valeriana sitchensis*, *Plectritis congesta*, and *Plectritis macrocera*. [4]

Chemical and Physical Properties

IVHD-valtrate is a derivative of the more commonly known valtrate. Its chemical identity is well-defined, and its properties are summarized in the table below.

Property	Value	Source
IUPAC Name	[(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate	[4]
CAS Number	28325-56-6	[1][2][4][5][6]
Molecular Formula	C27H40O11	[4][6]
Molecular Weight	540.6 g/mol	[4][6]
Synonyms	IVHD-valtric acid, Isovaleroxyhydroxydidrovaltratum, Valtrate HD	[4][5]

Biological Activity: Anti-Ovarian Cancer Effects

IVHD-valtrate has been identified as a potent anti-cancer agent, with significant activity demonstrated against human ovarian cancer cell lines.[1][3][7] Research indicates that its mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][3][6][7]

In Vitro Cytotoxicity

Studies have shown that **IVHD-valtrate** inhibits the growth and proliferation of A2780 and OVCAR-3 human ovarian cancer cell lines in a concentration-dependent manner.[1][3][6] Notably, it exhibits significantly lower cytotoxicity towards non-tumorigenic human ovarian surface epithelial cells (IOSE-144), suggesting a degree of selectivity for cancer cells.[1][3]

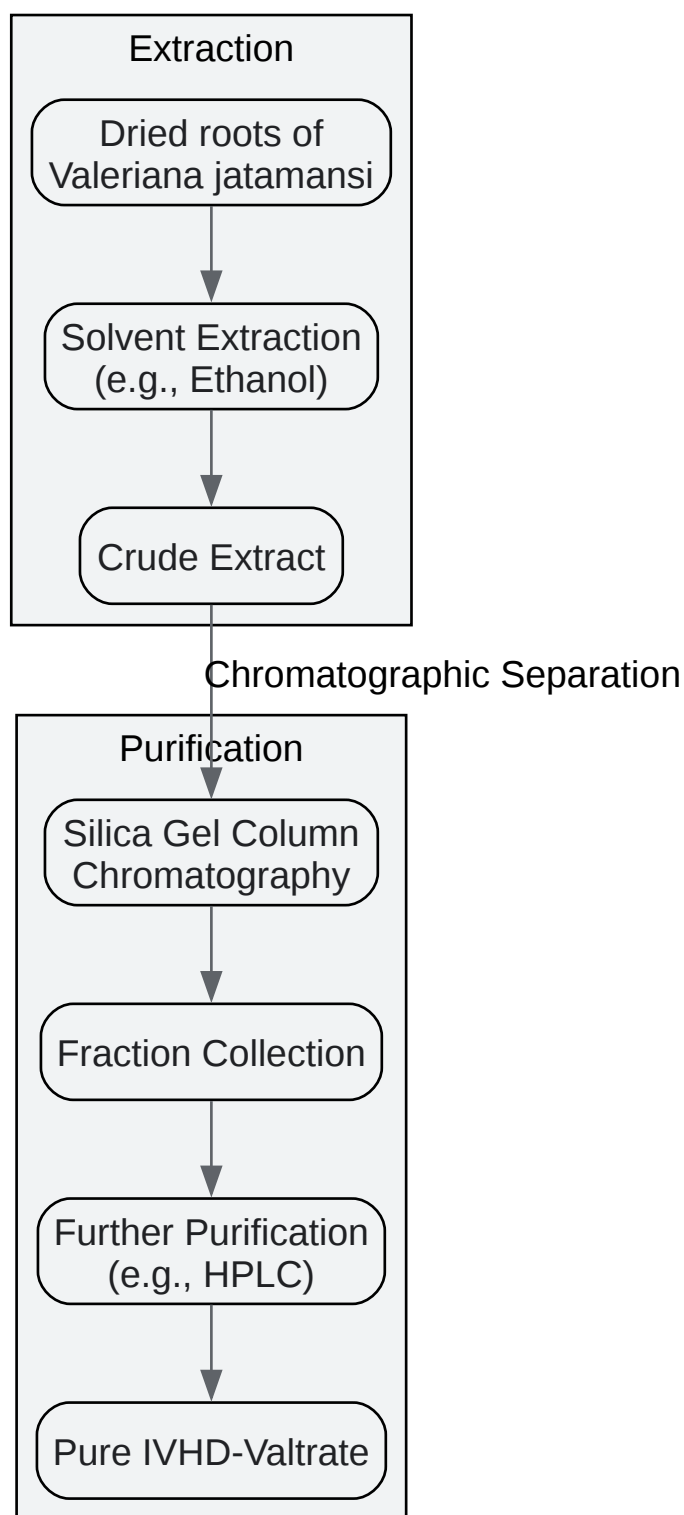
Cell Line	IC50 Value	Description	Source
HCT-8 (Human Colon)	2.5 μ M	Cytotoxicity after 24 hrs by MTT assay	[1]
PC-3M (Human Prostate)	1.9 μ M	Cytotoxicity after 24 hrs by MTT assay	[1]

Experimental Protocols

The following sections outline the general methodologies employed in the research that established the anti-cancer properties of **IVHD-valtrate**. These are based on the pivotal study by Li et al. (2013).

Isolation and Purification of IVHD-Valtrate

A generalized workflow for the extraction of **IVHD-valtrate** from its natural source, *Valeriana jatamansi*, is described below. This process involves initial extraction followed by chromatographic separation to isolate the pure compound.



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A generalized workflow for the isolation of **IVHD-Valtrate**.

Cell Viability Assay (MTT Assay)

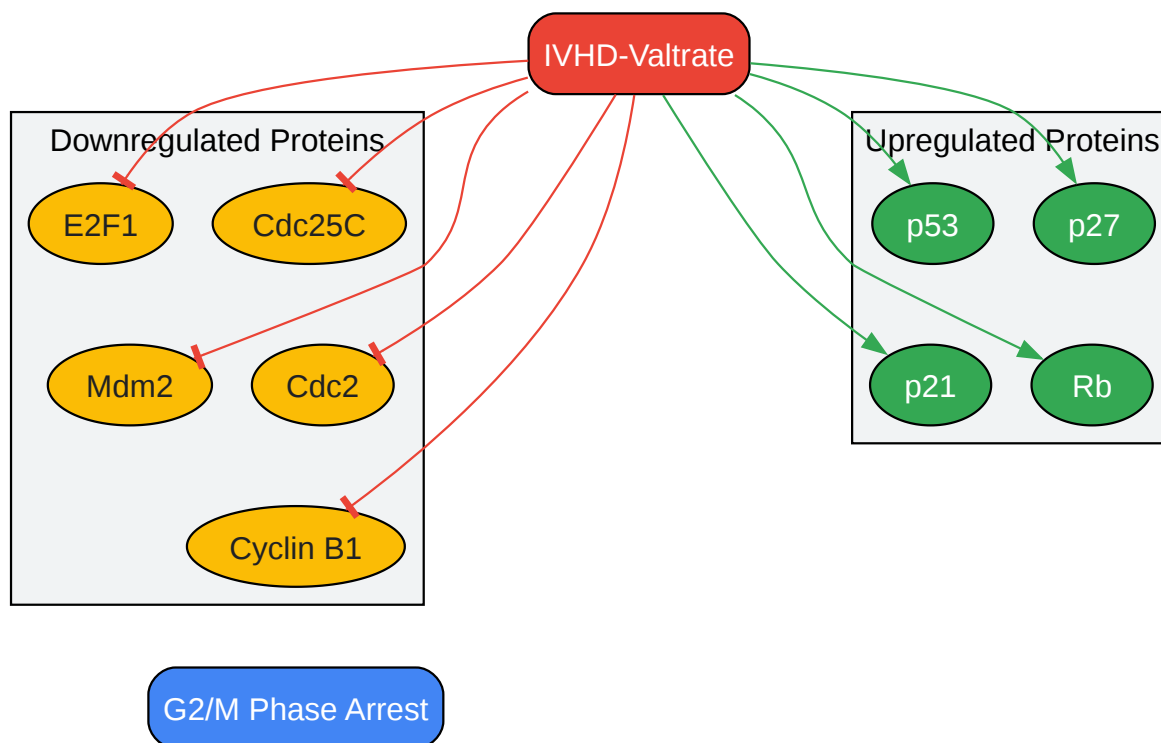
- **Cell Seeding:** Ovarian cancer cells (e.g., A2780, OVCAR-3) are seeded in 96-well plates and allowed to adhere overnight.
- **Treatment:** Cells are treated with varying concentrations of **IVHD-valtrate** for a specified duration (e.g., 24-72 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- **Absorbance Reading:** The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.

Signaling Pathways

The anti-cancer activity of **IVHD-valtrate** is mediated through the modulation of key proteins involved in cell cycle regulation and apoptosis.^{[2][3][7]} The compound's exposure leads to an increase in tumor suppressor proteins and a decrease in proteins that promote cell cycle progression.

Cell Cycle Arrest Pathway (G2/M Phase)

IVHD-valtrate induces G2/M phase cell cycle arrest by influencing the expression of several regulatory molecules. This prevents cancer cells from proceeding through mitosis, ultimately inhibiting proliferation.

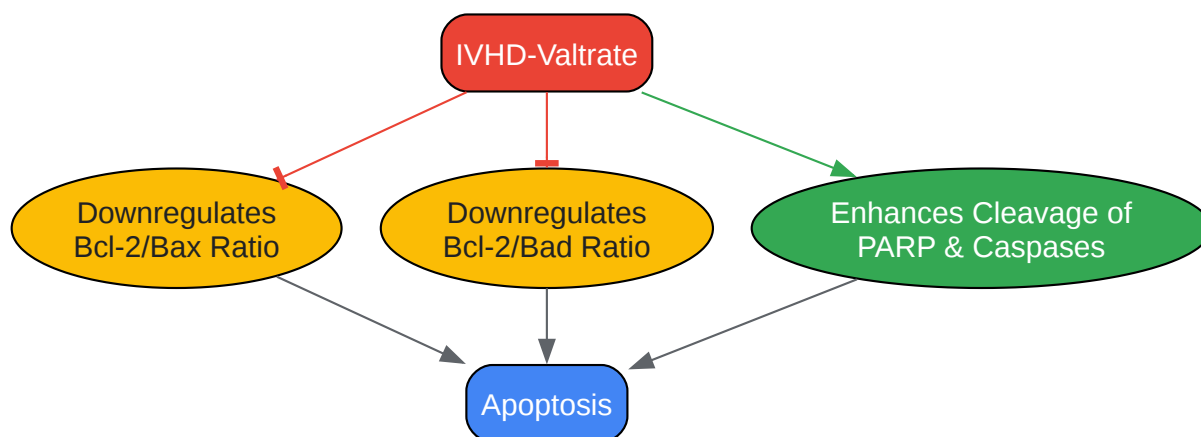


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Signaling pathway of **IVHD-Valtrate** leading to G2/M arrest.

Apoptosis Induction Pathway

IVHD-valtrate also triggers programmed cell death (apoptosis) in ovarian cancer cells. This is achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family and enhancing the cleavage of Caspases and PARP.[2][3]



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Apoptotic pathway induced by **IVHD-Valtrate**.

Conclusion

IVHD-valtrate, a natural product derived from *Valeriana jatamansi*, demonstrates significant potential as a chemotherapeutic agent, particularly for human ovarian cancer.[1][3] Its ability to selectively induce cell cycle arrest and apoptosis in cancer cells warrants further investigation and development. This guide provides a foundational understanding for researchers aiming to explore the therapeutic applications of this promising compound.

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